![molecular formula C15H18N2O2 B2803682 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile CAS No. 2411195-62-3](/img/structure/B2803682.png)
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile, also known as CBAM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in synthetic chemistry and medicinal chemistry. CBAM is a heterocyclic compound that contains a cyclobutylaziridine ring and a methoxybenzonitrile moiety. In
作用机制
The mechanism of action of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile is not fully understood. However, it is believed that 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile exerts its biological activity by interacting with specific molecular targets in cells. For example, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile leads to the accumulation of acetylated histones, which can alter gene expression patterns and ultimately lead to cell death.
Biochemical and Physiological Effects
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes. In vivo studies have shown that 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile can inhibit tumor growth and reduce inflammation in animal models.
实验室实验的优点和局限性
One of the advantages of using 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in lab experiments is its relatively simple synthesis method. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile can be synthesized using commercially available starting materials and standard laboratory techniques. Additionally, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit potent biological activity at low concentrations, which makes it a useful tool for studying various biological processes.
One of the limitations of using 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in lab experiments is its limited solubility in aqueous solutions. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile is highly soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, but poorly soluble in water. This can make it difficult to use 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in certain types of experiments, such as cell-based assays.
未来方向
There are several future directions for research on 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile. One area of interest is the development of more efficient synthesis methods for 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile and its derivatives. Another area of interest is the identification of the molecular targets of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in animal models and clinical trials.
合成方法
The synthesis of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile involves a multistep process that starts with the reaction of 3-methoxybenzaldehyde with cyclobutylamine to form 3-(cyclobutylamino)-4-methoxybenzaldehyde. This intermediate is then treated with sodium borohydride to reduce the aldehyde group to an alcohol. The resulting alcohol is then reacted with 2-chloromethyl-1-oxirane to form 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile. The overall yield of this synthesis method is approximately 50%.
科学研究应用
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been widely studied for its potential applications in synthetic chemistry and medicinal chemistry. In synthetic chemistry, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has also been used as a reagent for the synthesis of amides, esters, and ethers.
In medicinal chemistry, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit antimicrobial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
4-[(1-cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-15-7-11(8-16)5-6-14(15)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRKVTPUMZLSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC2CN2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2803599.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2803604.png)
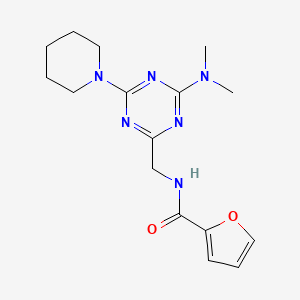
![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B2803606.png)
![4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B2803607.png)
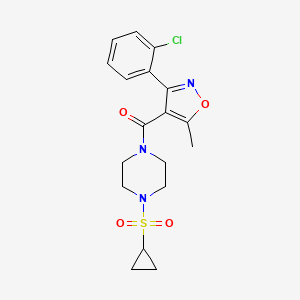
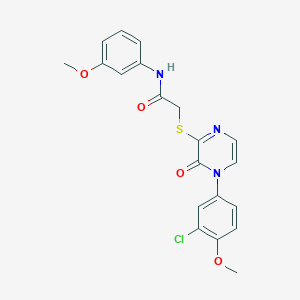

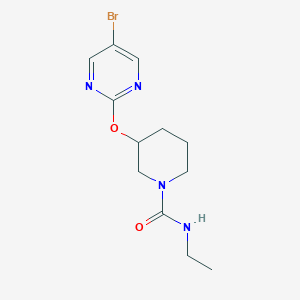
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2803616.png)
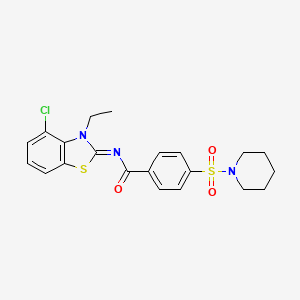
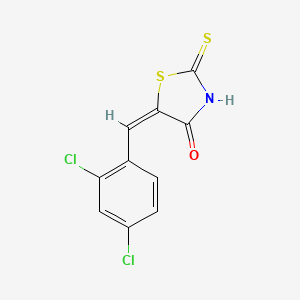
![6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2803620.png)